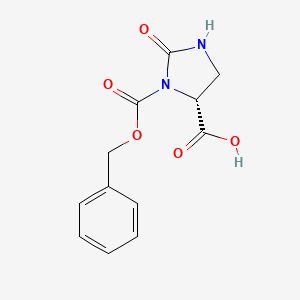

(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid

Vue d'ensemble

Description

®-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a benzyloxycarbonyl group attached to the imidazolidine ring, which is further substituted with a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyloxycarbonyl chloride with an amino acid derivative, followed by cyclization to form the imidazolidine ring. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as crystallization and chromatography, to isolate the desired product from reaction by-products and impurities.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, with catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized imidazolidine derivatives.

Applications De Recherche Scientifique

Biological Activities

(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid exhibits a range of biological activities that make it a valuable compound in drug development:

- Antibacterial Properties : The compound serves as an important intermediate for synthesizing antibacterial agents targeting gram-negative bacteria. Its structure allows for modifications that enhance efficacy against resistant strains .

- Antitumor Activity : Preliminary studies have indicated potential antitumor properties, particularly when incorporated into larger molecular frameworks. Compounds derived from this acid have shown moderate antiproliferative activity against various cancer cell lines .

- ACE Inhibition : The compound is also noted for its ability to inhibit angiotensin-converting enzyme (ACE), which is crucial in managing hypertension. This activity is linked to its structural features that allow interaction with the enzyme's active site .

Case Study 1: Antibacterial Applications

A study highlighted the synthesis of novel derivatives of this compound that demonstrated enhanced antibacterial activity against resistant strains of bacteria. The derivatives were tested for their Minimum Inhibitory Concentration (MIC) values, showing promising results compared to standard antibiotics.

Case Study 2: Antitumor Activity

In another research effort, compounds derived from this compound were evaluated for their cytotoxic effects on human leukemia cells. The study utilized the MTT assay to determine cell viability post-treatment, revealing that certain derivatives exhibited IC50 values in the micromolar range, indicating significant cytotoxic potential .

Summary of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Antibacterial Agents | Intermediates for synthesizing compounds targeting gram-negative bacteria | Enhanced efficacy against resistant strains |

| Antitumor Activity | Potential use in developing anticancer drugs | Moderate activity against leukemia cell lines |

| ACE Inhibition | Useful in hypertension management through ACE inhibition | Effective interaction with ACE enzyme |

Mécanisme D'action

The mechanism of action of ®-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with its target. The imidazolidine ring structure provides stability and enhances the compound’s binding affinity to its target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzimidazole: A heterocyclic compound with a similar benzyloxycarbonyl group.

Imidazole: Another heterocyclic compound with a simpler ring structure.

Oxazolidine: A related compound with an oxygen atom in the ring.

Uniqueness

®-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the benzyloxycarbonyl group and the carboxylic acid group provides versatility in chemical reactions and potential biological activity. The imidazolidine ring structure also contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Activité Biologique

(R)-3-Cbz-2-Oxo-imidazolidine-4-carboxylic acid, also known as (R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid, is a synthetic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₂N₂O₅ and a molecular weight of approximately 264.24 g/mol. Its structure features an imidazolidine ring, a carboxylic acid group, and a benzyloxycarbonyl (Cbz) protecting group, which enhances its reactivity and stability. The presence of these functional groups allows for diverse applications in organic synthesis and medicinal chemistry.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of imidazolidines, including this compound, may possess anticancer properties. Research indicates potential inhibition of specific cancer cell lines, although detailed mechanisms remain to be elucidated.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-13. Structural modifications have shown that certain analogues exhibit potent inhibition with IC50 values in the nanomolar range .

- Receptor Binding : Interaction studies have focused on the compound's binding affinity with various biological targets. The unique structural features of this compound enhance its potential as a therapeutic agent through selective receptor interactions .

Synthesis Methods

The synthesis of this compound typically involves the reaction of L-serine with N-benzyloxycarbonyl chloride and other reagents. Various methods have been reported:

- Method A : Reaction of L-serine methyl ester hydrochloride with N-benzyloxycarbonyl chloride under controlled conditions.

- Method B : Utilization of alternative protecting groups followed by deprotection steps to yield the final product.

The choice of synthesis method can influence the yield and purity of the compound, which is critical for subsequent biological testing .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |

| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of MMP-13 with an IC50 value of 3 nM. |

| Study 3 | Receptor Binding | Showed selective binding to specific receptors, suggesting therapeutic potential. |

These findings underscore the compound's versatility and potential in drug development.

Propriétés

IUPAC Name |

(4R)-2-oxo-3-phenylmethoxycarbonylimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c15-10(16)9-6-13-11(17)14(9)12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSUEIZKNBGWGN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350826 | |

| Record name | (4R)-3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634614-25-8 | |

| Record name | (4R)-3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.